![molecular formula C6H15N3S B2372737 [3-(Dimethylamino)propyl]thiourea CAS No. 196809-80-0](/img/structure/B2372737.png)

[3-(Dimethylamino)propyl]thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

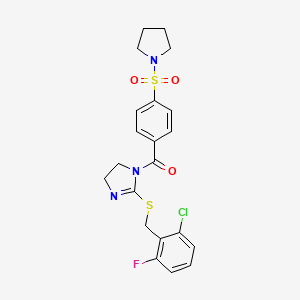

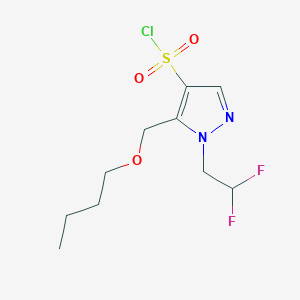

“[3-(Dimethylamino)propyl]thiourea” is a chemical compound with the CAS Number: 196809-80-0 . It has a molecular weight of 161.27 . It is commonly used in scientific experiments as a reactant.

Molecular Structure Analysis

The InChI code for “this compound” is1S/C6H15N3S/c1-9(2)5-3-4-8-6(7)10/h3-5H2,1-2H3,(H3,7,8,10) . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis

“this compound” is a solid compound . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Asymmetric Michael Reaction Catalyst

A study by Okino et al. (2005) demonstrated that thioureas, including those with dimethylamino groups, are highly efficient as bifunctional catalysts. Specifically, thiourea with dimethylamino groups showed great efficiency in asymmetric Michael reactions of 1,3-dicarbonyl compounds to nitroolefins. This finding is significant for synthesizing chiral compounds, such as in the development of new synthetic routes for drugs like (R)-(-)-baclofen (Okino, Hoashi, Furukawa, Xu, & Takemoto, 2005).

Metallomacrocyclic Complexes Formation

Research by Koch et al. (2001) explored the formation of 2:2 metallomacrocyclic complexes using thioureas, including derivatives with dimethylamino groups. These complexes were formed with Ni(II) and Pd(II), indicating the potential of thioureas in metal complexation and coordination chemistry (Koch, Hallale, Bourne, Miller, & Bacsa, 2001).

Role in Hydroxyl Radical Scavenging

Thiourea and its derivatives, such as dimethylthiourea, have been investigated for their ability to scavenge hydroxyl radicals. Wasil et al. (1987) found that these compounds are effective scavengers, highlighting their potential use in studying oxidative stress and its mitigation in biological systems (Wasil, Halliwell, Grootveld, Moorhouse, Hutchison, & Baum, 1987).

Analytical Chemistry Applications

Santa (2010) investigated the use of isothiocyanates, including those with dimethylamino groups, as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). This research underscores the utility of these compounds in enhancing the sensitivity and specificity of analytical methods for amine detection (Santa, 2010).

Antimicrobial Agent Development

Khidre and Radini (2021) synthesized and evaluated thiazole derivatives incorporating pyridine moiety and [3-(dimethylamino)propyl]thiourea for their antimicrobial activities. This study highlights the potential of such compounds in developing new antimicrobial agents (Khidre & Radini, 2021).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-(dimethylamino)propylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3S/c1-9(2)5-3-4-8-6(7)10/h3-5H2,1-2H3,(H3,7,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGUXRFTJDHKTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2372655.png)

![2-(1-Adamantyl)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]acetamide;hydrochloride](/img/structure/B2372663.png)

![3,4-diethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2372664.png)

![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2372665.png)

![Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2372667.png)

![2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride](/img/structure/B2372668.png)

![1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine](/img/structure/B2372677.png)